Lisinopril Dimer Impurity H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lisinopril Dimer Impurity H is a chemical compound that is often encountered as an impurity in the production of lisinopril, an angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure. This impurity is formed during the synthesis of lisinopril and is characterized by its unique molecular structure, which includes two lisinopril molecules linked together.
准备方法
The preparation of Lisinopril Dimer Impurity H involves specific synthetic routes and reaction conditions. One common method includes the deprotection reaction of a precursor compound in the presence of an alkaline reagent such as alkali metal hydroxide. This reaction is typically carried out in a mixture of water and an organic solvent . Industrial production methods often involve the use of high-performance liquid chromatography to isolate and purify the impurity from the main product.
化学反应分析
Lisinopril Dimer Impurity H undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Lisinopril Dimer Impurity H has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quality control of lisinopril. In biology and medicine, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors. Additionally, it is used in the pharmaceutical industry to develop and validate analytical methods for detecting impurities in drug formulations .
作用机制
The mechanism of action of Lisinopril Dimer Impurity H is similar to that of lisinopril. It inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This action leads to vasodilation and a reduction in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
相似化合物的比较
Lisinopril Dimer Impurity H can be compared to other impurities found in lisinopril, such as the cyclohexyl analogue and diketopiperazine derivatives. Unlike these impurities, this compound is formed by the dimerization of two lisinopril molecules. This unique formation process distinguishes it from other impurities, which are typically formed through different synthetic pathways .
Similar compounds include:
- Lisinopril Cyclohexyl Analogue
- Lisinopril Diketopiperazine Derivatives
- Lisinopril Isomers
属性
分子式 |
C37H53N5O8 |
---|---|
分子量 |
695.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-6-[[6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]amino]-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H53N5O8/c38-23-9-7-16-28(40-30(35(45)46)21-19-26-12-3-1-4-13-26)33(43)39-24-10-8-17-29(34(44)42-25-11-18-32(42)37(49)50)41-31(36(47)48)22-20-27-14-5-2-6-15-27/h1-6,12-15,28-32,40-41H,7-11,16-25,38H2,(H,39,43)(H,45,46)(H,47,48)(H,49,50)/t28?,29-,30-,31+,32-/m0/s1 |
InChI 键 |
HNPFFJOLGHPMBR-CXLQTOQDSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。